![molecular formula C17H14ClN3O2S B2707117 N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941948-64-7](/img/structure/B2707117.png)
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis
The compound was structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c .Chemical Reactions Analysis
The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .Scientific Research Applications
- The title compound exhibits aphicidal activity against aphids such as Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests that damage crops, so this compound could serve as a potential insecticide for aphid control .
- The compound also demonstrates antifungal activity against Pythium aphanidermatum (62.0%). Antifungal agents are crucial for protecting plants from fungal diseases. This finding suggests that the compound may have applications in agriculture as a fungicide .
- Substituted triazine compounds, including this one, have gained attention in medicinal chemistry. Researchers explore their potential as adenosine A antagonists, anticonvulsants, antimicrobials, anticancer agents, and more .
- The electron-withdrawing group NO2 plays a crucial role in providing insecticidal properties, making this compound relevant for further drug development .
- Triazines, especially hexahydro-1,3,5-triazine, are important agrochemicals. Their simple structure and diverse activities (insecticidal, antifungal, herbicidal, and antiviral) make them valuable tools for crop protection .
- While not directly about this specific compound, related benzamide derivatives have been explored for their anti-tubercular activity. These compounds could potentially contribute to tuberculosis therapy .
- Starting from 4-chlorobenzoic acid, researchers have synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds may have applications in various fields, including medicinal chemistry .
Aphid Control Agents
Antifungal Properties
Medicinal Chemistry
Agrochemicals
Tuberculosis Research: (related compounds):
Thiadiazole Derivatives: (related compounds):
Future Directions
properties
IUPAC Name |
N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-14-8-6-12(7-9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHAXRCMJYTHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.